Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based derivative characterized by a 1,3-thiazole core substituted at positions 2, 4, and 3. The key structural features include:
- Position 2: An acetamido group functionalized with a 4-chloro-3-methylphenoxy moiety.
- Position 4: A methyl group.
- Position 5: An ethyl carboxylate ester.
This compound is synthesized via cyclization and acetylation reactions. For example, intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate are acetylated using acetic anhydride under reflux conditions (74% yield) .
Properties
Molecular Formula |
C16H17ClN2O4S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(3)18-16(24-14)19-13(20)8-23-11-5-6-12(17)9(2)7-11/h5-7H,4,8H2,1-3H3,(H,18,19,20) |
InChI Key |
RPXFGHDNUQGRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, which is known for its biological significance. The presence of the chloro and methyl groups on the phenoxy moiety contributes to its biological activity. The molecular formula is with a molecular weight of approximately 348.81 g/mol.
Antidiabetic Effects
Research indicates that thiazole derivatives, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A study highlighted that thiazole compounds can improve glucose metabolism through various pathways, including the activation of AMPK (AMP-activated protein kinase) pathways, which play a critical role in cellular energy homeostasis .
Antitumor Activity
This compound has also shown promise as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
1. Antidiabetic Study
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound improved insulin sensitivity by enhancing GLUT4 translocation in muscle tissues, supporting its potential use as an adjunct therapy in diabetes management .
2. Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects on human glioblastoma (U251) and melanoma (WM793) cell lines. The results showed that the compound induced apoptosis with an IC50 value significantly lower than that of cisplatin, suggesting a strong potential for development as an anticancer drug .
| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference Drug (µM) |
|---|---|---|---|
| U251 | 12.5 | Doxorubicin | 15 |
| WM793 | 10.0 | Cisplatin | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substitutions on the thiazole and phenoxy rings are crucial for enhancing biological activity. The presence of electron-donating groups such as methyl at the para position on the phenyl ring significantly increases cytotoxic activity against tumor cells . Additionally, modifications to the thiazole ring have been shown to optimize antidiabetic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with structural or functional similarities are compared below, focusing on substituent variations, biological activities, and applications.
Substituent Variations and Structural Analogues
Physicochemical and Crystallographic Properties
- Melting Points and Solubility : The reference compound’s intermediate (ethyl 2-acetamido-4-methylthiazole-5-carboxylate) forms white crystals with a melting point (m.p.) reported in synthesis steps . Bulky substituents (e.g., trifluoromethyl in ) reduce solubility in polar solvents compared to smaller groups like methyl or chloro.
- Crystallography: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a trans orientation of the amide N-H relative to the thiazole sulfur, a conformation likely shared by structurally similar derivatives .
Preparation Methods
Cyclization of Thiourea and Ethyl 2-Chloroacetoacetate
The foundational step involves the reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions. Sodium carbonate acts as a catalyst, facilitating the deprotonation of thiourea and promoting nucleophilic attack on the α-chloro carbonyl compound. This step forms the 2-amino-4-methylthiazole-5-carboxylate intermediate, a critical precursor.
Reaction Conditions:
-
Solvent: Ethanol (10–35% concentration)
-
Temperature: 40–70°C (stepwise heating)
-
Time: 5–5.5 hours post-dripping
-
Catalyst: Sodium carbonate (0.01–0.1 weight ratio relative to ethyl 2-chloroacetoacetate)
Optimizations in this step have reduced reaction times from traditional 10-hour refluxes to 5.5 hours, with yields exceeding 98%. The controlled addition of ethyl 2-chloroacetoacetate at 40–55°C minimizes side reactions, while subsequent heating to 60–70°C ensures complete cyclization.
Purification and Isolation
Post-reaction, the mixture undergoes solvent distillation to concentrate the product, followed by cooling and filtration. The crude intermediate is then precipitated by adjusting the pH to 9–10 using sodium hydroxide, which protonates residual amino groups and enhances solubility differences. Vacuum drying yields the pure 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid (melting point: 172–173°C).
Functionalization with 2-(4-Chloro-3-Methylphenoxy)Acetyl Group
Acetylation of the Thiazole Amine
The 2-amino group of the thiazole intermediate undergoes acetylation with 2-(4-chloro-3-methylphenoxy)acetyl chloride. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the acid chloride. Triethylamine is added to scavenge HCl, driving the reaction to completion.
Key Parameters:
-
Molar Ratio: 1:1.1 (thiazole intermediate to acyl chloride)
-
Temperature: 0–5°C (initial), then room temperature
-
Time: 4–6 hours
The product is isolated via aqueous workup, with extraction into organic solvents (e.g., ethyl acetate) and subsequent column chromatography to remove unreacted starting materials.
Alternative Coupling Strategies
Recent advancements explore coupling reagents such as HATU or EDCl in the presence of DMAP for milder acetylation conditions. These methods reduce side product formation and improve yields (85–92%) compared to traditional acyl chloride approaches.
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and optimized protocols for synthesizing Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time (Thiazole) | 10 hours | 5.5 hours |
| Temperature | Reflux (78°C) | 60–70°C |
| Yield | 75–80% | >98% |
| Energy Consumption | High | Moderate |
| Melting Point | 170–172°C | 172–173°C |
The optimized method significantly enhances efficiency while maintaining product integrity, making it more suitable for industrial-scale production.
Challenges and Solutions in Scale-Up
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) Condensation of 2-amino-4-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C . (2) Subsequent coupling with 4-chloro-3-methylphenoxyacetic acid derivatives. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), maintaining inert atmospheres to prevent side reactions, and recrystallization from ethanol-DMF mixtures to improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this thiazole derivative, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and acetyl/ester groups), -NMR (to identify carbonyl carbons at ~165–170 ppm), and FT-IR (amide C=O stretches at ~1650–1680 cm). X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities, particularly for the thiazole ring and substituent orientations .
Q. How can researchers troubleshoot low yields during the recrystallization step?
- Methodological Answer : Low yields often arise from improper solvent selection or rapid cooling. Test mixed solvents (e.g., ethanol-DMF, ethanol-water) to adjust polarity gradients. Slow cooling (0.5–1°C/min) promotes crystal formation. If impurities persist, pre-purify via column chromatography (silica gel, ethyl acetate/hexane eluent) before recrystallization .
Advanced Research Questions
Q. How can computational methods improve the design and efficiency of synthetic pathways for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Tools like ICReDD’s reaction path search algorithms ( ) can predict optimal conditions (e.g., solvent effects, temperature) and reduce trial-and-error experimentation. For example, compute activation barriers for amide bond formation to guide catalyst selection .
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:
- Validate purity (>95% via HPLC; ).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Control for metabolite interference by incubating the compound with liver microsomes and retesting .
Q. What strategies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer : Focus on modular substitutions:
- Phenoxy group : Replace 4-chloro-3-methylphenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via nucleophilic aromatic substitution ( ).
- Thiazole core : Introduce halogens or methyl groups at the 4-position using 2-amino-5-arylthiazole precursors ( ).
- Ester moiety : Hydrolyze to the carboxylic acid for salt formation or conjugate with amines to generate amides .
Q. How can solubility challenges in biological assays be mitigated without compromising activity?
- Methodological Answer : For in vitro studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
